molecular formula C12H12N2O2 B585631 4-Formyl Antipyrine-d3 CAS No. 1346603-54-0

4-Formyl Antipyrine-d3

Cat. No.: B585631
CAS No.: 1346603-54-0
M. Wt: 219.258
InChI Key: QFYZFYDOEJZMDX-BMSJAHLVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl Antipyrine-d3 typically involves the deuteration of 4-Formyl Antipyrine. The process begins with the preparation of 4-Formyl Antipyrine, which can be synthesized through the formylation of antipyrine. The deuteration step involves the replacement of hydrogen atoms with deuterium using deuterated reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in achieving the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

4-Formyl Antipyrine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl Antipyrine-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formyl Antipyrine-d3 is primarily related to its ability to act as a tracer molecule. The deuterium atoms provide a distinct signal in spectroscopic studies, allowing researchers to track the compound’s behavior in various chemical and biological systems. The formyl group can interact with different molecular targets, facilitating the study of reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and labeling studies. The presence of deuterium atoms enhances the compound’s stability and allows for more precise tracking in spectroscopic and metabolic studies compared to its non-deuterated counterparts .

Properties

CAS No.

1346603-54-0

Molecular Formula

C12H12N2O2

Molecular Weight

219.258

IUPAC Name

3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3

InChI Key

QFYZFYDOEJZMDX-BMSJAHLVSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O

Synonyms

2,3-Dihydro-1-(methyl-d3)-5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxaldehyde;  Antipyraldehyde-d3;  2-(Methyl-d3)-3-methyl-4-formyl-1-phenyl-5-pyrazolone;  1-(Methyl-d3)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxaldehyde;  2-(Methyl-d3)-3

Origin of Product

United States

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